5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one
Description
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with methyl groups at positions 5 and 6, and a 4-phenoxyphenylamino group at position 2. This compound is structurally related to thienopyrimidinones (e.g., DNTP, discussed below) but lacks the fused thiophene ring, resulting in distinct electronic and steric properties .
Properties
IUPAC Name |
4,5-dimethyl-2-(4-phenoxyanilino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-13(2)19-18(21-17(12)22)20-14-8-10-16(11-9-14)23-15-6-4-3-5-7-15/h3-11H,1-2H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINPQSNNVAIMBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one typically proceeds through:
- Construction of the 5,6-dimethylpyrimidin-4-one core.
- Introduction of the amino substituent at the 2-position.
- Coupling of the 4-phenoxyphenyl group to the amino substituent.
This approach leverages known pyrimidinone synthesis routes and aromatic amination methods.
Synthesis of the Pyrimidin-4-one Core
The pyrimidin-4-one ring substituted at positions 5 and 6 with methyl groups is commonly synthesized by condensation reactions involving β-dicarbonyl compounds and amidine or urea derivatives.
- Condensation of ethyl acetoacetate with thiourea : Analogous to the synthesis of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, ethyl acetoacetate reacts with thiourea under reflux in methanol with sodium methylate as a base catalyst. This yields the pyrimidinone core with methyl substituents at the 5 and 6 positions after subsequent modifications.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate + thiourea | Reflux in methanol, NaOMe | 6-methyl-2-thioxo-2,3-dihydropyrimidin-4-one | 70-80 |
- The sulfur atom in 2-thiopyrimidinones is nucleophilic and can be alkylated to introduce further substituents.
Purification and Characterization
The reaction mixtures are typically cooled and filtered, with the precipitates purified by recrystallization from acetone-DMF mixtures or by silica gel column chromatography.
Purity and structure confirmation are performed by TLC, LC-MS, and NMR spectroscopy.
Representative Reaction Scheme
| Step | Reactants | Intermediate/Product | Reaction Type |
|---|---|---|---|
| 1 | Ethyl acetoacetate + thiourea | 6-methyl-2-thioxopyrimidin-4-one | Condensation |
| 2 | Intermediate + 4-phenoxyphenyl chloroacetamide | S-alkylated pyrimidinone derivative | Alkylation |
| 3 | S-alkylated derivative + amine | This compound | Amination / substitution |
Research Findings and Yields
Yields for the alkylation step range from 55% to 82%, indicating moderate to good efficiency.
The use of potassium carbonate as a base in DMF solvent at elevated temperatures is critical for successful substitution.
The sulfur atom in the pyrimidinone ring is the most nucleophilic site, favoring selective alkylation.
The final compounds show promising biological activities, such as anticonvulsant and psychotropic effects, supporting the relevance of these preparation methods.
Summary Table of Preparation Conditions
| Parameter | Details |
|---|---|
| Core synthesis | Ethyl acetoacetate + thiourea, reflux in methanol with NaOMe |
| Alkylation agent | 4-phenoxyphenyl chloroacetamide |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate |
| Temperature | 70–80°C |
| Reaction time | 5 hours stirring + 12 hours standing |
| Purification | Filtration, recrystallization (acetone-DMF), chromatography |
| Yield range | 55%–82% |
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Potential as a Kinase Inhibitor
One of the most notable applications of this compound is its investigation as a potential kinase inhibitor. Kinases play critical roles in cellular signaling pathways, and their dysregulation is often implicated in cancer. The compound's ability to inhibit specific kinases can disrupt these pathways, potentially leading to the suppression of tumor growth and proliferation. Research has highlighted its effectiveness against various cancer cell lines, indicating promising therapeutic applications in oncology.
Mechanism of Action
The mechanism of action involves binding to the active sites of target kinases, thereby blocking their activity. This inhibition can lead to downstream effects that alter cell cycle progression and apoptosis in cancer cells.
Biological Research
Cellular Pathway Studies
Beyond its potential therapeutic uses, 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one is utilized in biological studies to understand cellular pathways. Researchers are exploring its effects on various signaling cascades, which may reveal new insights into cellular behavior and disease mechanisms.
Therapeutic Agent Exploration
The compound is also being studied for its broader therapeutic potential beyond oncology, including anti-inflammatory and neuroprotective effects. Its interaction with different biological targets may yield novel treatment approaches for diseases characterized by inflammation or neurodegeneration.
Materials Science
Development of Novel Materials
In materials science, this compound is explored for its properties that can be harnessed in the development of advanced materials. Its stability and reactivity make it suitable for synthesizing polymers and coatings with specific electronic or optical properties .
Applications in Coatings and Polymers
The compound’s chemical structure allows it to be incorporated into polymer matrices, enhancing the material's performance characteristics such as thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable and high-performance materials.
Case Studies
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of tumor growth and proliferation . The compound’s ability to interact with various molecular targets makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
The pyrimidinone scaffold is common among antiviral agents. Key comparisons include:
Key Observations :
- The thienopyrimidinone core (e.g., DNTP) enhances π-stacking interactions with viral enzymes due to the fused thiophene ring, contributing to sub-micromolar potency .
Substituent Effects on Activity
- Electron-Withdrawing Groups (EWGs): DNTP’s 4-nitrophenyl group increases electrophilicity, enhancing interactions with the RNase H active site . By contrast, the target compound’s 4-phenoxyphenyl group is electron-rich, which may alter binding kinetics.
- Bulk and Flexibility: The phenoxy group introduces steric bulk and conformational rigidity compared to smaller substituents like methyl (CAS:1240676-59-8) or pyridinyl groups . This could hinder access to hydrophobic enzyme pockets.
Physicochemical Properties
Biological Activity
Overview
5,6-Dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one, a heterocyclic compound belonging to the pyrimidine family, exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound is characterized by a pyrimidine ring with dimethyl substitutions at positions 5 and 6, and an amino group linked to a phenoxyphenyl moiety at position 2. Its molecular formula is with a molecular weight of 307.36 g/mol .
The primary mechanism of action for this compound involves its ability to inhibit specific kinases by binding to their active sites. This interaction disrupts cellular signaling pathways that are critical for tumor growth and proliferation. Research indicates that this compound may serve as a potential therapeutic agent in cancer treatment .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been investigated for its efficacy as a kinase inhibitor in various cancer cell lines. The compound's ability to inhibit tumor cell proliferation has been demonstrated through in vitro assays, showing significant reductions in cell viability at micromolar concentrations.
Inhibition Studies
Inhibition studies have shown that this compound exhibits competitive inhibition against certain kinases. For example, it was found to have an IC50 value (the concentration required to inhibit 50% of the target activity) in the low micromolar range for several kinases involved in cancer progression .
Comparative Analysis
The compound can be compared with other similar pyrimidine derivatives known for their biological activities:
| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | C18H17N3O2 | 1.5 | Kinase inhibitor |
| Pyrazolo[3,4-d]pyrimidine | C10H8N4 | 0.8 | Antiproliferative |
| Pyrido[2,3-d]pyrimidin-5-one | C10H8N4O | 2.0 | Anticancer |
Case Studies
- Study on Cell Line Sensitivity : A study conducted on Ba/F3 cells expressing Bcr-Abl T315I showed that the compound inhibited cell growth with an IC50 value of approximately 26 nM. This suggests its potential effectiveness against specific resistant cancer mutations .
- Mechanistic Insights : Further research has elucidated that the compound forms bidentate hydrogen bonds with key residues in the ATP-binding site of kinases, enhancing its binding affinity and inhibitory effects .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 5,6-dimethyl-2-[(4-phenoxyphenyl)amino]pyrimidin-4(3H)-one, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via one-pot multicomponent reactions, leveraging dihydropyrimidinone (DHPM) scaffold strategies. Optimizing solvent choice (e.g., ethanol or DMF), catalyst (e.g., Lewis acids), and temperature (80–120°C) is critical. For example, highlights the prevalence of one-pot syntheses for pyrimidinone derivatives, while emphasizes nitro-substitution protocols that may enhance regioselectivity .
Q. Which analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR, 1H/13C) are standard. Mass spectrometry (MS) validates molecular weight. underscores regulatory guidelines for purity assessment, and details HPLC protocols for analogous pyrimidinones .
Q. How should researchers handle stability challenges, such as hygroscopicity or photodegradation, during storage?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon/nitrogen) at –20°C. Desiccants like silica gel mitigate hygroscopicity. Avoid prolonged light exposure; amber glass vials are advised. and provide handling protocols for structurally similar compounds .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Methodological Answer : Standardize assay conditions (e.g., cell lines, incubation times) and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). notes discrepancies in antimicrobial activity across pyrimidinone analogs, suggesting batch-to-batch variability or solvent effects as confounding factors .
Q. How can X-ray crystallography and computational modeling be integrated to elucidate structure-activity relationships (SAR)?
- Methodological Answer : Single-crystal X-ray diffraction (as in and ) provides precise bond angles and intermolecular interactions. Pair this with density functional theory (DFT) to predict electronic properties. For example, uses InChI descriptors to model trifluoromethyl group effects on lipophilicity .
Q. What solvent systems and crystallization techniques optimize single-crystal growth for structural characterization?
- Methodological Answer : Slow evaporation from DMF/water (1:1 v/v) or ethanol/ethyl acetate mixtures often yields high-quality crystals. and report success with DMF for pyrimidinone derivatives, while adjusting pH (5–7) minimizes disorder .
Q. How do substituent modifications (e.g., methyl vs. trifluoromethyl groups) impact metabolic stability and target binding?
- Methodological Answer : Replace methyl groups with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity changes. demonstrates trifluoromethyl groups improving pharmacokinetic profiles in medicinal chemistry contexts .
Q. What in silico tools are best suited for predicting drug-likeness and off-target interactions?
- Methodological Answer : Use molecular docking (AutoDock Vina) with Protein Data Bank (PDB) targets and ADMET predictors (SwissADME). and provide PubChem-derived descriptors for toxicity and bioavailability modeling .
Q. How can researchers address low aqueous solubility in in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
